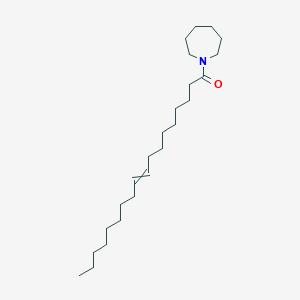
1-(Azepan-1-yl)octadec-9-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)octadec-9-en-1-one is a chemical compound with the molecular formula C24H45NO. It is known for its unique structure, which includes an azepane ring attached to an octadec-9-en-1-one chain. This compound has a molecular weight of 363.62 g/mol and a density of 0.899 g/cm³ . It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(Azepan-1-yl)octadec-9-en-1-one typically involves the reaction of azepane with octadec-9-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Azepan-1-yl)octadec-9-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Azepan-1-yl)octadec-9-en-1-one is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: This compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)octadec-9-en-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
1-(Azepan-1-yl)octadec-9-en-1-one can be compared with similar compounds such as:
1-(Piperidin-1-yl)octadec-9-en-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)octadec-9-en-1-one: Contains a morpholine ring, offering different chemical properties.
1-(Pyrrolidin-1-yl)octadec-9-en-1-one: Features a pyrrolidine ring, leading to unique reactivity.
The uniqueness of this compound lies in its azepane ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
56630-43-4 |
|---|---|
Molecular Formula |
C24H45NO |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
1-(azepan-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C24H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(26)25-22-19-16-17-20-23-25/h9-10H,2-8,11-23H2,1H3 |
InChI Key |
VADPGEGXKQJSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















